Z-Tyr-Val-Ala-Asp-AFC

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Z-Tyr-Val-Ala-Asp-AFC, also known as Z-YVAD-AFC, is a fluorogenic substrate for caspase-1 . Caspase-1, also known as Interleukin 1β converting enzyme (ICE), is a cysteine protease that plays a crucial role in cell apoptosis and inflammation .

Mode of Action

Z-YVAD-AFC interacts with caspase-1 by fitting into the enzyme’s active site. The parent tetrapeptide of Z-YVAD-AFC is derived from the cleavage site for pro-interleukin β1, representing the minimal sequence that caspase-1 recognizes .

Biochemical Pathways

Upon interaction with caspase-1, Z-YVAD-AFC is cleaved, leading to the activation of the enzyme. Activated caspase-1 then converts the inactive IL-1β precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .

Pharmacokinetics

It’s known that the compound is typically stored at temperatures below -20°c .

Result of Action

The cleavage of Z-YVAD-AFC by caspase-1 results in the release of free fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified by its emission at 495-505 nm when excited at 395-400 nm . This fluorescence serves as a marker for caspase-1 activity and, by extension, the level of apoptosis and inflammation within the cell .

Action Environment

The presence of halogen substituents at the fluorescent group improves the membrane permeability of the YVAD-derived caspase-1 substrate Z-YVAD-AFC . This suggests that the cellular environment and the presence of specific chemical groups can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Z-Tyr-Val-Ala-Asp-AFC interacts with caspase-1, a cysteine protease . This enzyme preferentially cleaves substrates built on VAD (val-ala-asp) sequences . Upon enzymatic cleavage by caspase-1, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-1 activity .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with caspase-1. Caspase-1 plays a crucial role in the inflammatory response, and its activity can influence cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1. When cleaved by caspase-1, it releases AFC, whose fluorescence can be used to quantify the activity of caspase-1 .

Metabolic Pathways

This compound is involved in the caspase-1 metabolic pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its membrane permeability . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation.

Vorbereitungsmethoden

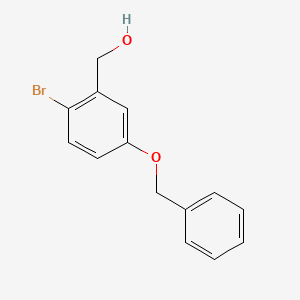

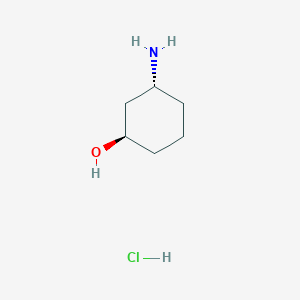

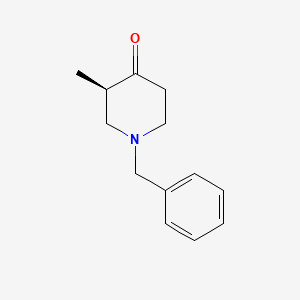

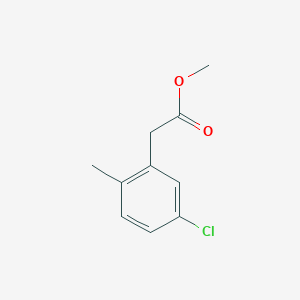

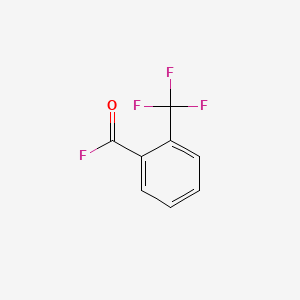

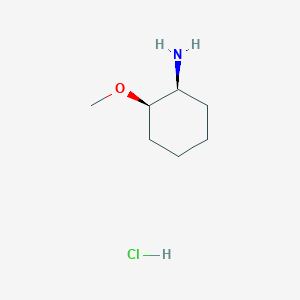

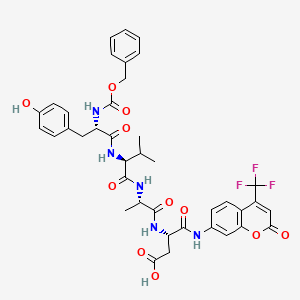

Synthesewege und Reaktionsbedingungen: Die Synthese von Z-YVAD-AFC beinhaltet die Kupplung von N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanin mit N-[2-Oxo-4-(trifluormethyl)-2H-1-benzopyran-7-yl]-L-α-Asparagin. Die Reaktion wird typischerweise in Gegenwart von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) unter wasserfreien Bedingungen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Z-YVAD-AFC folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

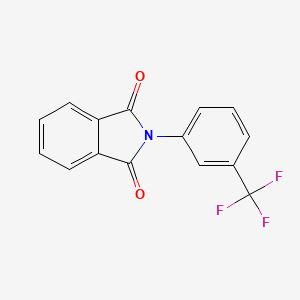

Reaktionstypen: Z-YVAD-AFC unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Es wird speziell durch Caspase-1 gespalten, wobei 7-Amino-4-trifluormethylcoumarin freigesetzt wird .

Häufige Reagenzien und Bedingungen:

Reagenzien: Caspase-1-Enzym, Pufferlösungen.

Hauptprodukte: Das Hauptprodukt, das aus der enzymatischen Spaltung von Z-YVAD-AFC gebildet wird, ist 7-Amino-4-trifluormethylcoumarin, das Fluoreszenz zeigt .

Wissenschaftliche Forschungsanwendungen

Chemie: Z-YVAD-AFC wird als fluorogenes Substrat in verschiedenen biochemischen Assays verwendet, um Enzymkinematik und -hemmung zu untersuchen .

Biologie: In der Zellbiologie wird Z-YVAD-AFC verwendet, um die Caspase-1-Aktivität zu überwachen, die entscheidend für die Erforschung von Apoptose und Entzündung ist .

Medizin: Z-YVAD-AFC wird in der medizinischen Forschung eingesetzt, um die Rolle von Caspase-1 bei Krankheiten wie Krebs und neurodegenerativen Erkrankungen zu untersuchen .

Industrie: In der pharmazeutischen Industrie wird Z-YVAD-AFC bei der Medikamentenforschung und -entwicklung eingesetzt, um nach potenziellen Caspase-1-Hemmern zu suchen .

Wirkmechanismus

Z-YVAD-AFC übt seine Wirkung durch enzymatische Spaltung durch Caspase-1 aus. Das Enzym erkennt die spezifische Peptidsequenz in Z-YVAD-AFC und spaltet sie, wodurch 7-Amino-4-trifluormethylcoumarin freigesetzt wird. Dieses Spaltungsereignis kann durch Messung der Fluoreszenz des freigesetzten Produkts quantifiziert werden, was es Forschern ermöglicht, die Caspase-1-Aktivität zu überwachen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Z-DEVD-FMK: Ein weiteres fluorogenes Substrat, das verwendet wird, um die Caspase-3-Aktivität zu untersuchen.

Z-VDVAD-AFC: Ein fluorogenes Substrat für Caspase-2.

Eindeutigkeit: Z-YVAD-AFC ist einzigartig in seiner Spezifität für Caspase-1, was es zu einem wertvollen Werkzeug macht, um die Aktivität dieses speziellen Enzyms und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXAFKWYKRPT-FNGAAQSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

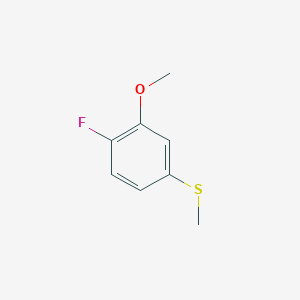

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)